Methyl 1-ethylbenzotriazole-5-carboxylate
Overview
Description
Methyl 1-ethylbenzotriazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2. It is a derivative of benzotriazole, which is known for its applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes . This compound is characterized by the presence of a methyl ester group at the 5-position and an ethyl group at the 1-position of the benzotriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate typically involves the reaction of 1-ethylbenzotriazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethylbenzotriazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzotriazole ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Derivatives with different functional groups replacing the ester group.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the benzotriazole ring.
Scientific Research Applications
Methyl 1-ethylbenzotriazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of Methyl 1-ethylbenzotriazole-5-carboxylate is not well-documented. like other benzotriazole derivatives, it is likely to interact with various molecular targets through its triazole ring, which can form coordination complexes with metal ions. This property is particularly useful in corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, widely used as a corrosion inhibitor.
1-Methylbenzotriazole: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
1-Phenylbenzotriazole: Contains a phenyl group at the 1-position instead of an ethyl group.
Uniqueness
Methyl 1-ethylbenzotriazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ester group at the 5-position and the ethyl group at the 1-position makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 1-ethylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-9-5-4-7(10(14)15-2)6-8(9)11-12-13/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCHPTOPGIILEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191718 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-71-8 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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